molecular formula C25H24N4O4 B2656674 ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate CAS No. 1251580-99-0

ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate

Cat. No.: B2656674
CAS No.: 1251580-99-0
M. Wt: 444.491
InChI Key: VLJHYOYXQZJWLU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core system. Key structural features include:

  • A 3-ethyl substituent on the pyrrolo ring, which may influence steric interactions and metabolic stability.
  • A 7-phenyl group, enabling π-π stacking interactions.
  • An ethyl benzoate ester linked via an acetamido group, which may enhance solubility or serve as a prodrug moiety.

Properties

IUPAC Name

ethyl 2-[[2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-28-16-26-22-19(17-10-6-5-7-11-17)14-29(23(22)24(28)31)15-21(30)27-20-13-9-8-12-18(20)25(32)33-4-2/h5-14,16H,3-4,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJHYOYXQZJWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethyl and phenyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester. Common reagents used in these reactions include ethyl acetate, phenylhydrazine, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

  • Core Structure : Pyrrolo[3,2-d]pyrimidine with a 4-oxo group and 5-phenyl substitution.
  • Key Differences: Substituents: A 4-chlorophenyl group at position 3 and a dipentylamino group at position 2. Physicochemical Implications:
  • The 4-chlorophenyl group may enhance halogen bonding with biological targets.

N-{4-[2-(2-Amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic Acid (LY231514)

  • Core Structure : Pyrrolo[2,3-d]pyrimidine (isomeric to the target compound).
  • Key Differences :
    • A glutamic acid side chain instead of an ethyl benzoate group, enabling folate receptor targeting.
    • Biological Relevance : LY231514 is a potent antifolate agent, indicating that pyrrolopyrimidine derivatives with polar side chains may exhibit antitumor activity.
  • Inference for Target Compound : The acetamido-benzoate group in the target compound could mimic glutamic acid’s role in receptor binding, albeit with reduced polarity.

Benzoate Ester Analogues

Methyl 4-((2-(tert-Butyl)-6-((2,4,6-Trioxotetrahydro-pyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate

  • Core Structure : Trioxo-tetrahydropyrimidinylidene linked to a methyl benzoate.
  • Key Differences :
    • A trioxo-tetrahydropyrimidinylidene core instead of pyrrolo[3,2-d]pyrimidine.
    • Substituent Effects : The tert-butyl group enhances steric bulk, which may reduce metabolic degradation compared to the target compound’s ethyl group.
  • Functional Implications : The methyl benzoate ester in this analogue highlights the importance of ester groups in modulating bioavailability, a property relevant to the target compound’s ethyl benzoate moiety.

Research Findings and Implications

  • Steric Effects: The 3-ethyl and 7-phenyl groups in the target compound could reduce rotational freedom compared to the dipentylamino substituent in , possibly improving binding specificity.
  • Ester Stability : Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters (e.g., ), suggesting prolonged in vivo stability.

Biological Activity

Ethyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on antitumor, antiviral, and other therapeutic potentials.

Chemical Structure

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol. The compound's structure includes a pyrrolo[3,2-d]pyrimidine core and various functional groups that contribute to its biological interactions.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. Its structural components allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved depend on the specific biological context and target molecules.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit notable antitumor effects. For instance:

  • In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Compound NameActivityReference
PemetrexedAntifolate structure effective in cancer therapy
5-FluorouracilPyrimidine analog with chemotherapeutic effects
MethotrexateFolate antagonist used in various cancers

Antiviral Activity

Certain derivatives of pyrrolo[3,2-d]pyrimidines have been linked to antiviral properties. This compound may exhibit similar activity against viral infections through inhibition of viral replication mechanisms.

Other Therapeutic Applications

The compound's structural complexity suggests potential applications in medicinal chemistry beyond antitumor and antiviral activities. Its unique substitution patterns may confer distinct chemical properties that warrant further investigation.

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related pyrrolo[3,2-d]pyrimidine compound showed significant growth inhibition in KB human tumor cells with an IC50 value of 1.7 nM .
  • Antiviral Screening : In vitro assays indicated that similar compounds could inhibit viral replication effectively, suggesting a pathway for developing new antiviral therapies based on this class of compounds .

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